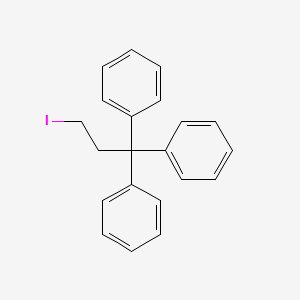
(3-Iodo-1,1-diphenylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-1,1-diphenylpropyl)benzene is an organic compound with the molecular formula C21H19I It is characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-1,1-diphenylpropyl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 1,1-diphenylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Iodo-1,1-diphenylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
(3-Iodo-1,1-diphenylpropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds’ effects on cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Iodo-1,1-diphenylpropyl)benzene involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in various types of chemical bonding and interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-3-phenylpropane: Similar structure but lacks the additional phenyl groups.
3-Iodopropylbenzene: Similar structure but with a simpler propyl chain.
Iodobenzene: Contains an iodine atom attached directly to a benzene ring.
Uniqueness
(3-Iodo-1,1-diphenylpropyl)benzene is unique due to the presence of two phenyl groups attached to the propyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler iodine-containing benzene derivatives and can lead to different applications and behaviors in various chemical and biological contexts.
Propiedades
Número CAS |
5350-43-6 |
|---|---|
Fórmula molecular |
C21H19I |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(3-iodo-1,1-diphenylpropyl)benzene |
InChI |
InChI=1S/C21H19I/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clave InChI |
HUBLQWZBFWLUGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















